![molecular formula C9H12BNO3 B566903 (6-Cyclobutoxypyridin-2-yl)boronic acid CAS No. 1310404-90-0](/img/structure/B566903.png)
(6-Cyclobutoxypyridin-2-yl)boronic acid
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Description
“(6-Cyclobutoxypyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H12BNO3 . It is a type of boronic acid, which are compounds known for their interactions with diols and strong Lewis bases .
Synthesis Analysis
Boronic acids, including “(6-Cyclobutoxypyridin-2-yl)boronic acid”, can be synthesized through various methods. One common strategy involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “(6-Cyclobutoxypyridin-2-yl)boronic acid” consists of a pyridine ring attached to a boronic acid group and a cyclobutoxy group . The boronic acid group can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis
Boronic acids, including “(6-Cyclobutoxypyridin-2-yl)boronic acid”, are known for their use in Suzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction that forms carbon-carbon bonds . Boronic acids can also participate in dynamic click chemistry, forming reversible covalent bonds with diols .Safety And Hazards
Future Directions
Boronic acid-based compounds, including “(6-Cyclobutoxypyridin-2-yl)boronic acid”, have potential for future applications in various fields. They can be used in the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . They also have potential in the development of non-enzymatic sensors for glucose monitoring .
properties
IUPAC Name |
(6-cyclobutyloxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7,12-13H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBSQKQDYOHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC2CCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671278 |
Source
|
Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclobutoxypyridin-2-yl)boronic acid | |
CAS RN |
1310404-90-0 |
Source
|
Record name | Boronic acid, B-[6-(cyclobutyloxy)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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